1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene

Description

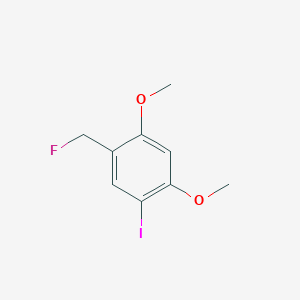

1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is a halogenated aromatic compound featuring methoxy (–OCH₃), iodo (–I), and fluoromethyl (–CH₂F) substituents. Its structure combines electron-donating (methoxy) and electron-withdrawing (iodo, fluoromethyl) groups, which influence its reactivity and physical properties.

Properties

Molecular Formula |

C9H10FIO2 |

|---|---|

Molecular Weight |

296.08 g/mol |

IUPAC Name |

1-(fluoromethyl)-5-iodo-2,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10FIO2/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-4H,5H2,1-2H3 |

InChI Key |

GBRRVQZDFONAHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CF)I)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of iodine and a suitable fluorinating agent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and fluorination processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy, iodo, and fluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The specific pathways and molecular targets depend on the context of its application and the nature of the interacting molecules .

Comparison with Similar Compounds

Key Observations :

- Electron-Donor vs. Electron-Acceptor Balance: The methoxy groups in the target compound moderate the electron-withdrawing effects of iodine and fluoromethyl, unlike 1,5-Difluoro-2-iodo-4-nitrobenzene, where nitro (–NO₂) dominates reactivity .

- Halogen Position : The para-fluoromethyl group in the target compound contrasts with meta-substituted analogs (e.g., 1,3-Difluoro-4-iodo-2-nitrobenzene), which exhibit distinct regioselectivity in reactions .

Research Findings and Limitations

Data Gaps and Challenges

- Direct experimental data for this compound are scarce in the provided evidence, necessitating extrapolation from structurally related compounds.

- Stability studies are critical: For instance, fluorobenzene-1,2-diamines degrade readily unless stabilized , suggesting similar handling requirements for the target compound.

Biological Activity

1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H12FIO2 and a molecular weight of 296.08 g/mol. Its structure includes a benzene ring substituted with:

- Two methoxy groups (-OCH3)

- One iodine atom (I)

- One fluoromethyl group (-CH2F)

The arrangement of these substituents contributes to its distinctive chemical properties and potential biological interactions.

Biological Activity

Research indicates that the structural features of this compound may influence its reactivity and binding affinity to various biological targets. The presence of electronegative groups such as iodine and fluorine can enhance the compound's interactions with biomolecules, potentially leading to therapeutic applications.

The interactions of the methoxy, iodo, and fluoromethyl groups with biological molecules suggest that this compound may modulate various biological processes. For instance, studies have shown that similar compounds can affect signaling pathways related to cancer cell apoptosis and proliferation .

Case Studies

- Anticancer Potential : A study on structurally similar compounds demonstrated their ability to induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels. This suggests that this compound might exhibit similar anticancer properties due to its structural analogies .

- Binding Affinity Studies : Preliminary interaction studies indicate that the compound's unique substituents may allow it to bind effectively to specific protein targets involved in disease pathways. This could pave the way for its use in drug development targeting diseases such as cancer.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Iodo-2,5-dimethoxy-4-(trifluoromethyl)benzene | Trifluoromethyl group instead of fluoromethyl | Different electronic effects due to trifluoromethyl |

| 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | Contains trifluoromethyl group and a fluorine atom | Enhanced reactivity due to multiple electronegative atoms |

| 1-Iodo-3-fluoro-5-methoxybenzene | Fluoro group at a different position | Variation in reactivity patterns based on positioning |

The uniqueness of this compound lies in its specific combination of functional groups, which confers distinct chemical properties compared to similar compounds.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Appropriate precursors containing methoxy and halogen groups.

- Reactions : Nucleophilic substitution reactions can yield various substituted derivatives.

- Purification Techniques : Advanced chemical reactors and purification systems are employed for high yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.